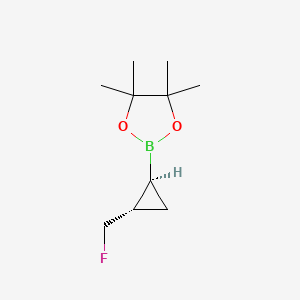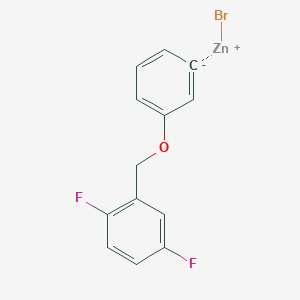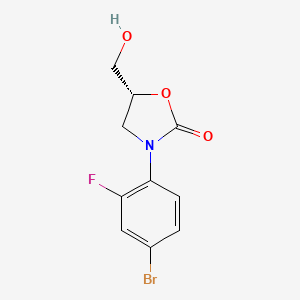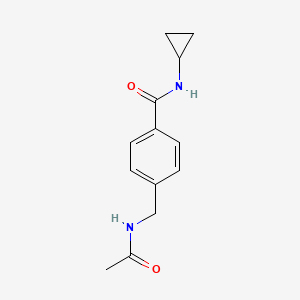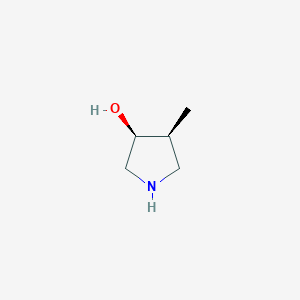
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is an organic compound with the molecular formula C12H21NO4 This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid typically involves the cyclization of hydroxyalkenes or the hydroalkoxylation of olefins. One common method includes the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes . This reaction can be carried out in room temperature ionic liquids (RTILs) to yield the desired tetrahydropyran derivatives in high yields.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where specific reaction conditions and catalysts are optimized for large-scale production . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
相似化合物的比较
Similar Compounds
Tetrahydro-3,6-dimethyl-2H-pyran-2-one: This compound is structurally similar and is used as an intermediate in organic synthesis.
3,4-Dihydro-2H-pyran-2-carboxaldehyde: Another related compound used in organic synthesis.
Uniqueness
3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
属性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC 名称 |
3,3-dimethyl-2-(oxane-4-carbonylamino)butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |
InChI 键 |
XLCSUFZYBLABPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
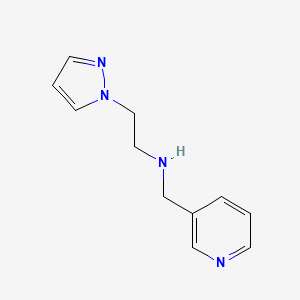
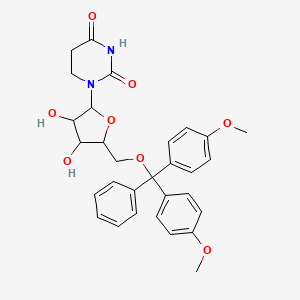
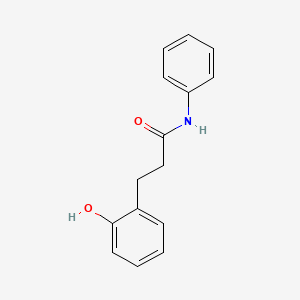
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
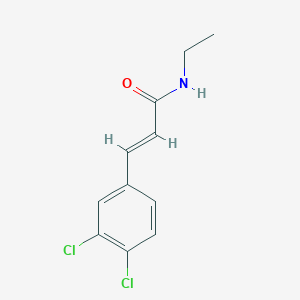
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
